molecular formula C22H29N5O2 B5235407 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5235407
M. Wt: 395.5 g/mol
InChI Key: LHRTXOFDVJUVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidine class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their diverse biological activities . Its structure features:

  • Pyrimidine core: Substituted at positions 2, 4, and 5.
  • Position 4: A methyl group, enhancing steric stability.
  • Position 6: A piperidin-1-yl group, influencing conformational flexibility and target binding.

Pyrimidine derivatives are known for roles in kinase inhibition, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-16-20(25-10-6-3-7-11-25)24-22(23-17)27-14-12-26(13-15-27)21(28)18-8-4-5-9-19(18)29-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRTXOFDVJUVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting piperazine with 2-methoxybenzoyl chloride under basic conditions.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately by reacting 4-methyl-6-chloropyrimidine with piperidine.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine.

    Reduction: Formation of 2-[4-(2-Methoxybenzyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as a ligand for alpha1-adrenergic receptors, it binds to these receptors and modulates their activity, which can influence various physiological processes such as smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Shares the 4-methyl and 6-piperidinyl groups but replaces the 2-position piperazinyl-benzoyl with an amine.
  • Key Differences : Simpler structure with reduced steric bulk; lacks the methoxybenzoyl group, which may limit interactions with hydrophobic pockets in targets.
  • Relevance : Demonstrates the importance of 2-position substitutions for modulating biological activity .

Piperazinyl-Benzoyl Variants

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
  • Structure : Replaces the methoxy group with a bromine atom on the benzoyl ring.
  • Impact: Molecular Weight: Increases from ~421.5 g/mol (target compound) to 445.4 g/mol (C21H26BrN5O) . Solubility: Bromine’s hydrophobicity could reduce aqueous solubility compared to the methoxy group .
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
  • Structure : Replaces the benzoyl group with a sulfonyl moiety.
  • Bioavailability: Sulfonates may enhance metabolic stability compared to esters like benzoyl .

Heterocyclic Modifications at Position 6

2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
  • Structure : Substitutes piperidin-1-yl (6-membered ring) with pyrrolidin-1-yl (5-membered ring).
  • Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.8), influencing ionization and pharmacokinetics .

Pharmacological Context and Target Engagement

Kinase Inhibition (PI3K/Akt Pathway)

  • GDC-0941 (Thieno[3,2-d]pyrimidine derivative): A PI3K inhibitor with morpholine and indazole substituents. While structurally distinct from the target compound, it highlights the role of pyrimidine cores in kinase targeting. The target’s piperazinyl and piperidinyl groups may engage similar ATP-binding pockets but with altered selectivity .

Anti-Inflammatory and Analgesic Activities

  • Piperazinyl/Piperidinyl Derivatives: notes such substitutions in compounds with anti-inflammatory properties. The target’s 2-methoxybenzoyl group may enhance COX-2 inhibition via hydrophobic interactions, whereas sulfonyl analogs (e.g., ) could favor LOX pathways .

Structural and Pharmacokinetic Comparison Table

Compound Name Core Structure Position 2 Substitution Position 6 Substitution Molecular Weight (g/mol) Key Properties
Target Compound Pyrimidine 4-(2-Methoxybenzoyl)piperazinyl Piperidin-1-yl ~421.5 Moderate lipophilicity, potential CNS penetration
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine Pyrimidine 4-(2-Bromobenzoyl)piperazinyl Piperidin-1-yl 445.4 Enhanced halogen bonding, higher logP
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine Pyrimidine Sulfonyl-piperazinyl Piperidin-1-yl 473.64 Increased polarity, improved solubility
GDC-0941 Thieno[3,2-d]pyrimidine Indazole-morpholine Methanesulfonyl-piperazinyl 494.19 PI3K inhibition, clinical trial candidate

Biological Activity

2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a compound of interest due to its pharmacological potential, particularly in the treatment of neurological disorders and cancer. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

The molecular formula of this compound is C22H30N6O2C_{22}H_{30}N_{6}O_{2}, with a molecular weight of 410.5 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in drug design.

Property Value
Molecular FormulaC22H30N6O2
Molecular Weight410.5 g/mol
IUPAC Name(2-methoxyphenyl)-[4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
InChI KeyDECMWASZOBNKFZ-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through interaction with various biological macromolecules, including proteins and nucleic acids. Its structure allows it to bind effectively to receptors involved in neurotransmission and cell signaling pathways.

Neurological Activity

Research indicates that the compound has a significant affinity for alpha1-adrenergic receptors, which are implicated in various neurological functions. The potential for treating conditions such as depression and anxiety has been explored, given the role of these receptors in mood regulation .

Anticancer Properties

In vitro studies have demonstrated that this compound shows promising anticancer activity. For instance, it has been evaluated against melanoma cell lines, exhibiting significant cytotoxic effects. A study reported an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM .

Study on Melanoma Treatment

A detailed study focused on the compound's activity against malignant melanoma cells revealed that it could inhibit tumor growth effectively. The compound was found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which are critical mechanisms in cancer cell division .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the piperazine and pyrimidine rings can enhance the compound's potency. Compounds with electron-donating groups in the aromatic rings were particularly noted for their increased biological activity against cancer cell lines .

Enzyme Inhibition

In addition to its receptor activity, the compound has been studied for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Binding Affinity Studies

Binding affinity studies have indicated that this compound interacts strongly with bovine serum albumin (BSA), suggesting potential for drug delivery applications .

Q & A

Q. What in vitro models are suitable for evaluating its pharmacokinetic profile?

  • Methodological Answer :
  • Caco-2 Assays : Measure intestinal permeability.
  • Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic degradation .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.